6-Ethyl-5-fluoro-N-methyl-N-phenylpyrimidin-4-amine
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Overview
Description
6-Ethyl-5-fluoro-N-methyl-N-phenylpyrimidin-4-amine is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridines and are known for their wide range of biological activities. This specific compound, with its unique structural features, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethyl-5-fluoro-N-methyl-N-phenylpyrimidin-4-amine typically involves multi-step organic reactions. One common method includes the condensation of appropriate substituted anilines with ethyl cyanoacetate, followed by cyclization and subsequent fluorination. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. The purification process often includes recrystallization, chromatography, and other separation techniques to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
6-Ethyl-5-fluoro-N-methyl-N-phenylpyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where different substituents can be introduced at specific positions on the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.
Substitution: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
6-Ethyl-5-fluoro-N-methyl-N-phenylpyrimidin-4-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-Ethyl-5-fluoro-N-methyl-N-phenylpyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in DNA replication or protein synthesis, thereby exhibiting antimicrobial or anticancer properties.
Comparison with Similar Compounds
Similar Compounds
5-Fluoro-2-methylpyrimidine: Shares the fluorine and pyrimidine core but differs in the substitution pattern.
N-Methyl-N-phenylpyrimidin-4-amine: Lacks the ethyl and fluoro substituents, leading to different chemical and biological properties.
6-Ethyl-2-fluoropyrimidine: Similar in having ethyl and fluoro groups but differs in the position of substitution.
Uniqueness
6-Ethyl-5-fluoro-N-methyl-N-phenylpyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The combination of ethyl, fluoro, and N-methyl-N-phenyl groups on the pyrimidine ring makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
6-ethyl-5-fluoro-N-methyl-N-phenylpyrimidin-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FN3/c1-3-11-12(14)13(16-9-15-11)17(2)10-7-5-4-6-8-10/h4-9H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVIGITNWHYRWSK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=N1)N(C)C2=CC=CC=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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